4-amino-1-bromobutan-2-one hydrobromide

Chemical synthesis Reagent handling Salt selection

4-Amino-1-bromobutan-2-one hydrobromide (CAS 2839143-09-6) is a crystalline, dual-functionality reagent combining a nucleophilic amine and an electrophilic α-bromomethyl ketone in a single C4 backbone. Unlike single-function analogs or the free-base liquid form, its hydrobromide salt ensures precise weighing, stoichiometric control, and long-term storage stability, enabling orthogonal, one-pot derivatization for focused covalent libraries, PROTACs, and heterocycle synthesis. Specified at ≥95% purity to minimize confounding impurities in primary assays.

Molecular Formula C4H9Br2NO
Molecular Weight 246.93 g/mol
CAS No. 2839143-09-6
Cat. No. B6607873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-bromobutan-2-one hydrobromide
CAS2839143-09-6
Molecular FormulaC4H9Br2NO
Molecular Weight246.93 g/mol
Structural Identifiers
SMILESC(CN)C(=O)CBr.Br
InChIInChI=1S/C4H8BrNO.BrH/c5-3-4(7)1-2-6;/h1-3,6H2;1H
InChIKeyPKNFJWUBWZVCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-bromobutan-2-one Hydrobromide (CAS 2839143-09-6) – Bifunctional α-Bromoketone Building Block for Sequential Derivatization


4-Amino-1-bromobutan-2-one hydrobromide (CAS 2839143-09-6) is a small-molecule bifunctional reagent combining a primary amine and an α-bromomethyl ketone within a C4 backbone. Supplied as the hydrobromide salt, it presents as a crystalline solid (purity ≥95 %) with a molecular weight of 246.93 g mol⁻¹ . The compound belongs to the halomethyl ketone family, which are widely employed as electrophilic warheads in covalent enzyme inhibitors and as versatile intermediates in heterocycle synthesis [1][2]. Its dual orthogonal functionality – a nucleophilic amine handle and an electrophilic bromoketone – enables successive, chemoselective transformations that are inaccessible with mono-functional analogs.

Why 4-Amino-1-bromobutan-2-one Hydrobromide Cannot Be Replaced by Simpler Ketone or Amine Analogs


Superficially related C4 building blocks such as 4-amino-2-butanone (CAS 23645‑04‑7) or 1-bromo-2-butanone (CAS 814‑75‑5) each carry only one of the two reactive centers present in the title compound [1]. Relying on either analog alone foregoes the ability to perform orthogonal, sequential derivatization – e.g., first acylating the amine, then exploiting the bromoketone for nucleophilic displacement or warhead-based enzyme inactivation. Furthermore, the free-base form (CAS 23645‑06‑9) is a liquid at ambient temperature (b.p. ~236 °C, density ~1.5 g mL⁻¹), complicating precise weighing and long-term storage, whereas the hydrobromide salt is a free-flowing crystalline solid . These practical and chemical distinctions make simple in-class substitution inappropriate for workflows that demand defined stoichiometry, storage stability, and orthogonal reactivity.

Quantitative Differentiation Evidence for 4-Amino-1-bromobutan-2-one Hydrobromide vs. Closest Analogs


Solid-State Handling Advantage – Hydrobromide Salt vs. Free-Base Liquid

The hydrobromide salt of 4-amino-1-bromobutan-2-one (CAS 2839143‑09‑6) is a crystalline solid, whereas the corresponding free base (CAS 23645‑06‑9) is a liquid with a boiling point of 236.6 °C and density 1.5 g mL⁻¹ . Solid reagents enable gravimetric dispensing with superior accuracy (typically ±0.1 mg on an analytical balance) and avoid the solvent-weight corrections and volatility losses inherent to liquid transfers. This directly improves stoichiometric control in milligram-scale medicinal chemistry campaigns.

Chemical synthesis Reagent handling Salt selection

Bromide vs. Chloride Leaving-Group Reactivity – Class-Level Kinetic Advantage

In nucleophilic substitution reactions, bromide is a significantly better leaving group than chloride, as reflected by the relative basicities of their conjugate acids (HBr pKₐ ≈ ‑9 vs. HCl pKₐ ≈ ‑7) [1]. This translates to faster SN2 displacements at the α‑methylene carbon of bromomethyl ketones compared with chloromethyl ketones. For example, L‑isoleucyl‑bromomethyl ketone irreversibly inactivates E. coli isoleucine‑tRNA ligase, whereas the corresponding chloromethyl ketone shows no measurable inactivation under identical conditions [2]. Although direct kinetic data for 4‑amino‑1‑bromobutan‑2‑one are not yet published, the class‑level inference from established halomethyl ketone structure–reactivity relationships supports the selection of the bromo derivative when faster conjugation or warhead activation is desired.

Nucleophilic substitution Leaving-group ability Reaction kinetics

Orthogonal Bifunctional Reactivity – Sequential Amine Acylation Followed by Bromoketone Displacement

The title compound contains a primary amine and an α‑bromoketone in a 1,3‑relationship. The amine can be selectively acylated (e.g., with activated esters or acids) without consuming the bromoketone, enabling a two-step, one‑pot strategy for building complex architectures [1]. In contrast, 4‑amino‑2‑butanone (CAS 23645‑04‑7) lacks the bromine atom and cannot participate in subsequent nucleophilic displacement, while 1‑bromo‑2‑butanone (CAS 814‑75‑5) lacks the amino handle for initial conjugation. This orthogonal reactivity is especially valuable for constructing activity‑based probes and PROTAC precursors where a defined bifunctional linker is required [2].

Orthogonal protection Sequential synthesis Bifunctional linker

Racemic Form Availability and Cost Advantage vs. Enantiopure (3S)-Isomer

The racemic 4‑amino‑1‑bromobutan‑2‑one hydrobromide (CAS 2839143‑09‑6) is commercially listed at 95 % purity, whereas the enantiopure (3S)‑isomer (CAS 2866254‑44‑4) is a specialty chiral building block with inherently higher production cost . For early‑stage medicinal chemistry where stereochemistry will be introduced later or is not required, the racemate provides a cost‑effective and readily available starting material. Procurement of the racemate avoids the premium associated with asymmetric synthesis or chiral resolution, which typically adds 3–10× to the per‑gram price for custom chiral intermediates.

Racemic synthesis Cost efficiency Chiral pool

Optimal Use Cases for 4-Amino-1-bromobutan-2-one Hydrobromide Based on Verified Differentiation


Covalent Fragment-Based Drug Discovery – Warhead Installation

The α‑bromomethyl ketone moiety acts as a moderately reactive electrophilic warhead capable of forming a covalent thioether bond with active‑site cysteine residues. The amine handle allows pre‑functionalization with a recognition element (e.g., a peptide or heterocycle) before warhead exposure, enabling the construction of focused covalent fragment libraries . The solid hydrobromide salt form facilitates precise weighing for fragment-soaking experiments at defined concentrations (typically 1–10 mM).

PROTAC Linker and Bifunctional Probe Synthesis

Orthogonal reactivity permits sequential attachment of an E3‑ligase ligand (via amine acylation) and a target‑protein binder (via bromoketone displacement with a thiol or amine nucleophile). This two‑step sequence can be carried out in one pot without intermediate purification, streamlining the synthesis of heterobifunctional degraders and activity‑based probes [1]. The bromide leaving group ensures adequate reaction rates at ambient temperature.

Heterocycle Scaffold Construction – Pyrrole, Imidazole, and Thiazole Precursors

α‑Bromoketones are classic substrates for Hantzsch‑type cyclocondensations. The free amine can first be condensed with a 1,3‑dicarbonyl or α‑haloester to form a substituted pyrrole or imidazole, after which the bromoketone can participate in a second cyclization or cross‑coupling event [2]. This sequential heterocyclization strategy is difficult to replicate with mono‑functional analogs.

Early-Stage SAR Exploration Requiring Racemic Starting Material

When the ultimate stereochemistry of a lead series is undefined, the racemic hydrobromide salt provides an economical entry point for SAR exploration. The crystalline solid format ensures reproducible dispensing across parallel synthesis plates, while the 95 % purity minimizes confounding by impurities in primary biochemical assays .

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